2-thio-UDP
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O11P2S |
|---|---|
Molecular Weight |
420.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O11P2S/c12-5-1-2-11(9(25)10-5)8-7(14)6(13)4(21-8)3-20-24(18,19)22-23(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,10,12,25)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
BMJOHSBBMARQHC-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Detailed Research Findings on 2 Thio Uridine Diphosphate
Chemical Synthesis Methodologies for this compound Analogs
Chemical synthesis provides versatile routes to access this compound and a wide range of its analogs, allowing for precise modifications to the base, sugar, or phosphate (B84403) chain. These methods typically involve the stepwise assembly of the nucleotide structure.
Phosphorylation Approaches for Thio-Substituted Uridine Monophosphates
The synthesis of 2-thio-uridine monophosphate (2-thio-UMP) is a crucial initial step in the chemical synthesis of this compound. Various phosphorylation strategies can be employed to introduce the phosphate group at the 5' position of 2-thiouridine. One common approach involves the "one-pot" phosphorylation of non-protected nucleosides using phosphoryl chloride in trialkyl phosphates. This method typically yields nucleoside 5'-phosphorodichloridates, which can then be further reacted. chempap.org An alternative prebiotic phosphorylation of 2-thiouridine can lead to the formation of its 5'-phosphate, suggesting the plausibility of this intermediate in early RNA synthesis hypotheses. nih.govresearchgate.netresearchgate.net
Another method for synthesizing modified nucleoside phosphoramidites, which can serve as precursors, involves the coupling of a silylated 2-thiouracil derivative with a protected ribofuranose, followed by deprotection and subsequent phosphoramidite (B1245037) formation. oup.comresearchgate.net
Coupling Reactions for Diphosphate Formation
Once the 2-thio-uridine monophosphate or an activated form is obtained, the diphosphate moiety is typically constructed through coupling reactions. A widely used procedure for the synthesis of nucleotide diphosphate sugars, which can be adapted for this compound analogs, is the Khorana-Moffatt procedure. nih.gov This method involves the coupling of a sugar monophosphate with an activated uridine 5'-monophosphate, such as UMP-morpholidate. nih.govresearchgate.net This approach is still preferred for some UDP-sugar nucleotide syntheses. nih.gov
Another strategy involves the coupling of a uronic acid 1-phosphate with a nucleotide monophosphate activated as the phosphorimidazolide to form the nucleotide diphosphate uronic acid. chemrxiv.org This method has been shown to be compatible with carboxylic acid functionalities present in uronic acid-1-phosphates, achieving high conversion rates and good isolated yields. chemrxiv.org
Early methods for the chemical synthesis of nucleoside 5'-triphosphates, which share similarities in diphosphate coupling, involved the condensation of an activated nucleotide derivative (like 5'-phosphoromorpholidate or 5'-phosphoroimidazolidate) with inorganic pyrophosphate. chempap.org
Synthesis of Thio-Linked UDP-Peptide Conjugates
The synthesis of thio-linked UDP-peptide conjugates involves the covalent attachment of a UDP moiety to a peptide containing a thiol group, typically a cysteine residue. These conjugates are of interest as potential inhibitors of enzymes like O-GlcNAc transferase (OGT). nih.govacs.org
A modular synthetic approach to S-linked UDP-peptide conjugates has been developed using a photoinitiated thiol-ene conjugation reaction between allyl-UDP and cysteine-containing peptides. nih.gov This method allows for the efficient assembly of these conjugates. nih.gov Another strategy involves the reaction of phosphorylated peptides with activated nucleoside monophosphate. nih.gov
Research has explored different linking strategies, including O-linked and S-linked conjugates, with findings suggesting that the conformation of the linker can influence inhibitory potency. nih.gov
Isolation and Purification Techniques for Synthesized Analogs
Following chemical synthesis, the isolation and purification of this compound and its analogs are essential to obtain pure compounds for research and applications. Standard chromatographic techniques are commonly employed for this purpose.
Reverse-phase HPLC is frequently used to purify synthesized nucleotide conjugates, including UDP-peptide conjugates. nih.govgriffith.edu.au Ion-exchange chromatography is another valuable technique for purifying nucleotide derivatives, such as carbocyclic analogs of UDP-galactose. cdnsciencepub.com
For the purification of nucleoside 5'-triphosphates, which are structurally related to UDP, procedures involving chromatography are utilized, and the isolated products are characterized by spectral data like 31P NMR spectroscopy. chempap.org
In some cases, non-chromatographic purification methods like spin dialysis ion exchange can be used for rapid and high-yielding isolation of nucleotide sugar analogs. jove.com
Enzymatic Synthesis Approaches for this compound Analogs
Enzymatic synthesis offers an alternative or complementary route to chemical methods for preparing this compound analogs, often providing high specificity and milder reaction conditions. While direct enzymatic synthesis of this compound from simple precursors may not be as widely reported as for natural nucleotides, enzymes can be utilized for the synthesis of related thio-modified nucleotide sugars or for modifying existing thio-nucleosides.
For instance, an enzymatic approach has been described for the synthesis of uridine-5'-O-(2-thiodiphospho)-N-acetylglucosamine, a thio-containing UDP-GlcNAc analog. nih.gov This method utilizes an enzyme (LgtA) to mediate the glycosylation reaction with the thio-sugar donor. nih.gov
Enzymes like polyphosphate kinases (PPKs) have broad substrate ranges and can be utilized in enzymatic cascade reactions for the synthesis of both natural and modified nucleoside 5'-triphosphates. mdpi.com Some PPK2 enzymes have been shown to phosphorylate nucleoside diphosphates, including UDP. mdpi.com While the direct use of PPKs for synthesizing this compound from 2-thio-UMP is not explicitly detailed in the provided results, their known activity on various NDPs suggests potential for enzymatic phosphorylation of thio-modified monophosphates.
Enzymes are also involved in the biosynthesis of sulfur-containing nucleosides in tRNA, such as 2-thiouridine at position 34. asm.org This biological process involves specific enzymes like L-cysteine desulfurase and tRNA thiouridylase (MnmA), highlighting the enzymatic machinery capable of introducing sulfur modifications into nucleoside structures. asm.org
An enzymatic approach using nucleoside 5'-diphosphate kinase has been used to convert 4-thio-UDP into 4-thio-UTP, which was then used for enzymatic synthesis of polythiouridylic acid. chempap.orgacs.org This demonstrates the utility of kinases in interconverting thio-modified nucleotides.
Kinase-Mediated γ-Thiophosphate Transfer
Kinases are enzymes that catalyze the transfer of a phosphate group, typically from ATP, to a substrate. In the context of thiophosphate transfer, modified nucleotide triphosphates, such as adenosine 5'-O-(3-thiotriphosphate) (ATPγS) or uridine 5'-O-(3-thiotriphosphate) (UTPγS), serve as the sulfur-containing phosphate donors. These analogs have a sulfur atom in the γ-phosphate position. Kinases can catalyze the transfer of this γ-thiophosphate group to an acceptor molecule.
While the provided search results discuss kinase-mediated thiophosphorylation in the context of protein modification using ATPγS nih.govoup.comnih.gov, the general principle of γ-thiophosphate transfer by kinases can be applied to nucleotide synthesis if a suitable kinase and acceptor molecule are available. Ribozymes with kinase activity have also been shown to catalyze the transfer of the gamma-(thio)phosphoryl group from ATP (or ATPγS) onto the 5' end of an RNA substrate nih.gov. This highlights the potential for enzymatic systems to handle thiophosphate transfer.
The use of ATPγS by various kinases has been demonstrated, with most screened kinases accepting it as a phosphodonor nih.gov. This suggests that kinase-mediated transfer of a thiophosphate is a feasible reaction mechanism. To synthesize this compound via this method, one would theoretically require a kinase capable of utilizing UTPγS as a substrate and transferring the γ-thiophosphate to a suitable uridine monophosphate (UMP) derivative, or potentially transferring a thiophosphate to a UDP precursor that is subsequently modified at the C2 position of the base. However, direct evidence of a kinase catalyzing the specific formation of this compound via γ-thiophosphate transfer from UTPγS is not explicitly detailed in the provided search results. The synthesis of 2'-thiouridine 5'-diphosphate (a different modification site than this compound) has been reported, involving protecting the 2'-thiol function rsc.org.
Pyrophosphorylase-Catalyzed Reactions for Thio-Uridine Diphosphate Derivatives
Pyrophosphorylases are key enzymes in nucleotide sugar biosynthesis, catalyzing the reversible reaction between a nucleoside triphosphate (like UTP) and a sugar-1-phosphate to form a nucleoside diphosphate sugar and pyrophosphate (PPᵢ) frontiersin.org. This reaction is often driven forward by the hydrolysis of PPᵢ.
This enzymatic approach offers advantages over chemical synthesis, such as perfect regio- and stereo-selectivity and avoiding the need for protecting groups creative-biolabs.com. While the search results extensively discuss pyrophosphorylase-catalyzed synthesis of various UDP-sugars like UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine frontiersin.orgwikipedia.orgwikipedia.orgontosight.aifrontiersin.orgbeilstein-journals.org, the direct application to synthesize this compound or its sugar-conjugated derivatives requires the pyrophosphorylase to accept a modified uracil (B121893) nucleotide (specifically, one with a sulfur at the C2 position) or a thio-substituted sugar-1-phosphate.
Studies have explored the substrate specificity of pyrophosphorylases, and some have shown broad specificity regarding both the sugar 1-phosphate and nucleotide substrates beilstein-journals.org. This suggests the potential for engineered or naturally occurring pyrophosphorylases to accommodate thio-modifications. For instance, research on the synthesis of thioglycoside-based UDP-sugar analogues utilized chemical methods to prepare intermediates that could potentially be substrates for enzymatic steps acs.org. The chemo-enzymatic approach, combining chemical synthesis of modified sugar-1-phosphates with enzymatic coupling by pyrophosphorylases, is a viable strategy for producing modified nucleotide sugars creative-biolabs.comfrontiersin.orgbeilstein-journals.org.
While the provided information does not specifically detail the use of a pyrophosphorylase for the synthesis of this compound itself (where the sulfur is on the uracil base), it highlights the general utility of these enzymes in creating UDP-sugar derivatives. The synthesis of UDP-thiogalactose analogs, for example, has been reported using chemical methods uiowa.edutandfonline.com, suggesting that thio-substituted sugars can be incorporated into UDP-sugar structures. A pyrophosphorylase capable of coupling UTP with a 2-thio-uracil-containing ribose-1-phosphate (B8699412) or coupling a 2-thio-uridine monophosphate with a sugar-phosphate would be required for direct enzymatic synthesis of this compound-sugar derivatives.
Selective Enzymatic Oxidation for Thio-Substituted Nucleotide Sugars
Enzymatic oxidation is a powerful tool for introducing modifications into molecules with high selectivity. In the context of nucleotide sugars, enzymes can catalyze oxidation reactions at specific positions on the sugar moiety. While the provided search results discuss enzymatic oxidation in the context of carbohydrate synthesis researchgate.net and the oxidation of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase frontiersin.orgacs.org, the application of selective enzymatic oxidation specifically for introducing a thio group into a nucleotide sugar structure, particularly at the C2 position of the uracil base to form this compound or its derivatives, is not directly described.
However, enzymatic reactions are known to be involved in modifying nucleosides and nucleotides. For instance, the synthesis of 2-thiouridine has been described as occurring in two steps catalyzed by uridine phosphorylase biosynth.com. While this leads to 2-thiouridine monophosphate and then 2-thiouridine diphosphate, the initial steps involve enzymatic action on the nucleoside.
Molecular Interactions and Receptor Pharmacology of 2 Thio Uridine Diphosphate Analogs
Purinergic Receptor P2Y14 Modulation by 2-Thio-UDP
The P2Y14 receptor is a Gi protein-coupled receptor that is activated by UDP-glucose and other UDP-sugars, as well as UDP. guidetopharmacology.orgnih.govnih.govnih.gov this compound and its analogs have been identified as potent agonists of the human P2Y14 receptor. nih.govacs.org
Agonist Activity and Potency at P2Y14 Receptors
Studies have demonstrated that this compound is a potent agonist at the human P2Y14 receptor. For instance, this compound has been reported to have an EC50 value of 1.92 nM at the human P2Y14 receptor expressed in HEK-293 cells. nih.govacs.org This indicates a high potency for activating the receptor. Another analog, α,β-methylene-2-thio-UDP, has shown even greater potency with a subnanomolar EC50 value of 0.92 nM at the human P2Y14 receptor. nih.govnih.govacs.orgmedchemexpress.com These values highlight the significant agonist activity of this compound and its modified forms at the P2Y14 receptor, often exceeding the potency of the naturally occurring agonist UDP-glucose. tocris.comunc.edu
The following table summarizes the agonist potency of selected compounds at the human P2Y14 receptor:
| Compound | EC50 (nM) at human P2Y14 Receptor | Reference |
| UDP-glucose | 350 | tocris.com |
| UDP | 74 (HEK293), 33 (CHO), 29 (C6 glioma) | nih.gov |
| This compound | 1.92 | nih.govacs.org |
| α,β-methylene-2-thio-UDP | 0.92 | nih.govnih.govacs.orgmedchemexpress.com |
| MRS 2690 (2-thio analog of UDP-glucose) | 49 | tocris.comebi.ac.uknih.gov |
Structure-Activity Relationships of this compound Analogs at P2Y14
Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the UDP structure affect activity at the P2Y14 receptor. The P2Y14 receptor is considered structurally restrictive regarding modifications to the nucleobase, ribose, and phosphate (B84403) moieties of agonist ligands. tocris.comtocris.com However, the 2-thiouracil (B1096) modification has been found to significantly enhance potency at the P2Y14 receptor. nih.govacs.orgebi.ac.uknih.govnih.gov For example, the 2-thio modification of UDP resulted in a significant increase in potency compared to UDP itself. nih.govacs.org
Modifications to the phosphate chain, such as the introduction of α,β-methylene or difluoromethylene groups, are also well tolerated at the P2Y14 receptor and can lead to high potency. nih.govnih.govacs.org Combining the 2-thio modification with an α,β-methylene group, as in α,β-methylene-2-thio-UDP, resulted in exceptionally high potency. nih.govnih.govacs.org
Conversely, modifications to the ribose moiety, such as replacing it with a rigid methanocarba group, have been shown to abolish P2Y14 receptor agonist activity. nih.govacs.org These findings indicate specific structural requirements for effective binding and activation of the P2Y14 receptor by UDP analogs.
Receptor Coupling and Downstream Signaling Pathways (e.g., G-protein, Adenylyl Cyclase, ERK1/2 Phosphorylation)
The P2Y14 receptor is primarily coupled to Gi family G proteins. guidetopharmacology.orgnih.govnih.govunc.edubiorxiv.org Activation of Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. guidetopharmacology.orgnih.govnih.govunc.edubiorxiv.org Studies have shown that P2Y14 receptor activation by agonists like UDP-glucose and UDP leads to a concentration-dependent inhibition of adenylyl cyclase activity. nih.govnih.govunc.edu
In addition to inhibiting adenylyl cyclase, P2Y14 receptor activation can also trigger other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.govunc.educardiff.ac.ukresearchgate.net This ERK1/2 phosphorylation is often sensitive to pertussis toxin, further supporting the involvement of Gi proteins. nih.govnih.govunc.educardiff.ac.uk While the primary coupling is to Gi, some studies using engineered cell systems have linked P2Y14 receptor activation to phospholipase C (PLC) activity, potentially through chimeric G proteins. nih.govebi.ac.uknih.gov However, coupling to native G proteins primarily involves the Gi pathway. nih.govnih.govunc.edu
Species-Specific Receptor Responses
There can be species-specific differences in the pharmacological profiles of purinergic receptors. For example, while UDP is a potent agonist at both rodent and human P2Y14 receptors, it has also been reported to act as a competitive antagonist at the human P2Y14 receptor in some experimental systems. nih.govnih.govunc.edunih.gov This highlights the importance of considering the species origin of the receptor when studying the effects of ligands like this compound and its analogs. The rat and mouse P2Y14 receptors share high amino acid identity with the human receptor and generally exhibit a similar agonist profile with known agonists. nih.gov
Interactions with Other Purinergic Receptor Subtypes
Differential Agonist Profiles of 2-Thio-UMP and this compound Analogs
The agonist profiles of 2-thio-UMP and this compound analogs differ in their activity across various purinergic receptor subtypes. UDP-activated P2Y receptors include P2Y6 and P2Y14. tocris.comguidetopharmacology.orgnih.govnih.gov this compound has demonstrated selectivity for the P2Y14 receptor over the P2Y6 receptor. nih.govnih.govacs.orgunibo.it For instance, this compound showed significantly higher potency at P2Y14 compared to P2Y6 receptors. nih.govacs.org The α,β-methylene analog of this compound also exhibited high selectivity for P2Y14 over P2Y6. nih.govnih.govacs.org
While the focus is on this compound, related monophosphate analogs like 5'-UMP have been identified as P2Y14 receptor agonists, albeit with potentially lower potency compared to diphosphate (B83284) derivatives. medchemexpress.com The presence of the diphosphate group appears to be important for potent agonist activity at P2Y14.
Regarding other P2Y subtypes, the 2-thio analog of UDP-glucose (MRS 2690), a potent P2Y14 agonist, has been reported to be inactive at the P2Y2 receptor, which is typically activated by UTP and ATP. tocris.comtocris.com This further underscores the selectivity that can be achieved with 2-thio modifications. The differential agonist profiles of this compound and its analogs across the P2Y receptor family highlight their utility as pharmacological tools for dissecting the roles of specific purinergic subtypes.
The article focuses solely on the chemical compound this compound, specifically addressing its molecular interactions and receptor pharmacology concerning selectivity mechanisms at P2Y2, P2Y4, and P2Y6 receptors.
3.2.2. Selectivity Mechanisms for Modified Nucleotides at P2Y2, P2Y4, and P2Y6 Receptors
The P2Y receptor family comprises eight members, which are G protein-coupled receptors activated by extracellular nucleotides. Among these, the P2Y2, P2Y4, and P2Y6 receptors are sensitive to uracil (B121893) nucleotides. UTP is a known natural agonist for P2Y2 and P2Y4 receptors, while UDP activates P2Y6 and P2Y14 receptors. researchgate.netnews-medical.net The development of subtype-selective agonists and antagonists is crucial for understanding the physiological roles of these receptors and for potential therapeutic applications. news-medical.netcapes.gov.br
Structural modifications of the natural nucleotides, including the uracil base and the phosphate chain, have been explored to achieve selectivity. researchgate.netacs.org The introduction of a sulfur atom at the 2-position of the uracil base in uridine (B1682114) nucleotides has been investigated for its effects on P2Y receptor activity and selectivity.
Research indicates that modifications to the uracil base of UTP can influence potency and selectivity at P2Y2, P2Y4, and P2Y6 receptors. For instance, 2-thio-UTP has been described as a P2Y2 receptor agonist with potency similar to UTP and exhibiting 10- to 30-fold selectivity over P2Y4 and P2Y6 receptors. researchgate.net While this compound is structurally related to 2-thio-UTP, its activity profile differs due to the presence of two phosphate groups instead of three. UDP is primarily an agonist for the P2Y6 receptor. researchgate.net
The selectivity of modified nucleotides at P2Y receptors is influenced by the specific interactions between the ligand and the receptor binding site. These interactions involve residues within the transmembrane domains of the receptors. researchgate.net Differences in the binding pockets and key amino acid residues among the P2Y2, P2Y4, and P2Y6 subtypes contribute to the differential recognition of nucleotide ligands and their modified analogs.
For this compound, the substitution of the oxygen at the 2-position of the uracil ring with sulfur alters the electronic and steric properties of the molecule. This modification can affect hydrogen bonding patterns and van der Waals interactions within the receptor binding site, leading to differential binding affinities and efficacies across the P2Y subtypes. While UDP is a potent P2Y6 agonist, the introduction of the 2-thio group to form this compound has been shown to result in a compound that is also active at P2Y receptors. zhanggroup.org Specifically, α,β-methylene-2-thio-UDP has been identified as a selective P2Y14 receptor agonist, showing inactivity at the UDP-activated P2Y6 receptor and other P2Y subtypes. medchemexpress.com This highlights how subtle structural changes, such as the methylene (B1212753) bridge in the phosphate chain and the 2-thio modification, can dramatically alter the selectivity profile.
Studies on structure-activity relationships (SARs) of uracil nucleotide derivatives have provided insights into the features that confer selectivity. For P2Y2 receptors, modifications at the 2-position of the uracil ring, such as the 2-thio substitution, can be well tolerated or even enhance potency and selectivity. researchgate.netacs.org In contrast, modifications at other positions or in the phosphate chain may lead to reduced potency or altered selectivity profiles for P2Y4 and P2Y6 receptors. researchgate.netnih.gov The P2Y4 receptor, in particular, appears less tolerant to modifications of the uracil base of UTP compared to P2Y2. nih.gov
While detailed data specifically on the selectivity mechanisms of this compound at P2Y2, P2Y4, and P2Y6 receptors is less extensively documented compared to 2-thio-UTP or other modified uracil nucleotides, the principles derived from SAR studies on related compounds are applicable. The sulfur atom at the 2-position of this compound likely engages in distinct interactions within the binding pockets of these receptors compared to the oxygen in the native UDP. These differences in interaction profiles are the fundamental basis for observed selectivity.
Further research, potentially involving site-directed mutagenesis and molecular modeling of the receptor-ligand complexes, is needed to fully elucidate the precise molecular mechanisms underlying the selectivity of this compound and its analogs at P2Y2, P2Y4, and P2Y6 receptors.
Representative EC50 Values for Uracil Nucleotides and Analogs at Human P2Y Receptors
| Compound | hP2Y2 EC₅₀ (nM) | hP2Y4 EC₅₀ (nM) | hP2Y6 EC₅₀ (nM) | Selectivity Notes |
| UTP | 35-50 researchgate.net | Variable researchgate.netnih.gov | >> UTP tocris.com | Agonist at P2Y2 and P2Y4. researchgate.net |
| UDP | Low activity tocris.com | Low activity tocris.com | 13 - 300 medchemexpress.comnih.gov | Agonist at P2Y6 and P2Y14. researchgate.netnews-medical.net |
| 2-thio-UTP | 50 nih.gov | ≥30-fold selective vs P2Y4/P2Y6 nih.gov | ≥30-fold selective vs P2Y4/P2Y6 nih.gov | Selective P2Y2 agonist. nih.gov |
| 2-amino-UDP | 604 researchgate.net | ≥170-fold selective researchgate.net | ≥170-fold selective researchgate.net | Selective P2Y2 agonist. researchgate.net |
| α,β-methylene-2-thio-UDP | Inactive medchemexpress.com | Inactive medchemexpress.com | Inactive medchemexpress.com | Selective P2Y14 agonist. medchemexpress.com |
Note: EC₅₀ values can vary depending on the experimental system used.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16082712 zhanggroup.org |
| UTP | 6133 wikipedia.orgmdpi.comguidetopharmacology.org |
| UDP | 1158 wikipedia.org, 6031 guidetomalariapharmacology.org |
| 2-thio-UTP | 10174453 mdpi.com |
| 2-amino-UDP | Not readily available in search results |
| α,β-methylene-2-thio-UDP | 73755188 nih.govguidetopharmacology.org |
Enzymatic Biotransformations and Mechanistic Studies Involving 2 Thio Uridine Diphosphate
Glycosyltransferase Substrate and Inhibitor Activity
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds, typically involving the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. 2-thio-UDP and its analogs have been employed to understand the substrate specificity and inhibitory potential within this enzyme class.
O-GlcNAc Transferase (OGT) Interactions
O-GlcNAc transferase (OGT) is a crucial enzyme in mammalian cells, catalyzing the transfer of a single N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to serine or threonine residues of nucleocytoplasmic proteins. nih.govnih.govoup.com This dynamic post-translational modification plays vital roles in numerous cellular processes. nih.gov Studies utilizing thio-analogs have significantly contributed to unraveling the intricacies of OGT activity.
UDP-5SGlcNAc, a hydrolysis-resistant analog of the natural substrate UDP-GlcNAc, has been identified as an effective competitive inhibitor of OGT. nih.govfrontiersin.orgportlandpress.com This analog is structurally similar to UDP-GlcNAc, with a sulfur atom replacing the oxygen at the 5-position of the GlcNAc sugar ring. nih.govnih.gov The inhibition is competitive with respect to UDP-GlcNAc, indicating that UDP-5SGlcNAc binds to the same active site as the natural donor substrate. nih.govsci-hub.se The ability of UDP-5SGlcNAc to inhibit OGT has been demonstrated in vitro and in cells. nih.govportlandpress.com Its per-acetylated precursor, Ac4-5SGlcNAc, is cell-permeable and can be converted intracellularly to UDP-5SGlcNAc via the hexosamine biosynthetic pathway, thus providing a means to inhibit OGT activity in live cells. portlandpress.comsci-hub.semedkoo.com
Kinetic studies have characterized the interaction of UDP-5SGlcNAc with OGT. UDP-5SGlcNAc binds to OGT with an affinity comparable to that of the natural substrate UDP-GlcNAc. nih.gov For instance, a reported Ki value for UDP-5SGlcNAc inhibition of OGT is 8 µM, which is in a similar range to the Km values reported for UDP-GlcNAc (between 2 and 7 µM). nih.gov This strong binding affinity underscores its effectiveness as a competitive inhibitor. Unlike UDP-GlcNAc, UDP-5SGlcNAc is resistant to hydrolysis by OGT, making it a stable analog for mechanistic and structural studies. nih.gov
Studies employing UDP-5SGlcNAc have provided crucial insights into the catalytic mechanism of OGT. OGT follows an ordered Bi-Bi kinetic mechanism where UDP-GlcNAc binds to the enzyme first, followed by the peptide substrate. nih.govnih.govsci-hub.seannualreviews.orgfrontiersin.org The binding mode of UDP-5SGlcNAc in the OGT active site closely resembles that of UDP-GlcNAc, particularly the interactions of the UDP moiety. sci-hub.se The resistance of UDP-5SGlcNAc to OGT-catalyzed hydrolysis suggests that the sulfur substitution affects the leaving group potential or the precise positioning required for the catalytic reaction to occur. nih.gov Structural analysis with UDP-5SGlcNAc has helped to visualize the donor binding pocket and its interactions with active site residues. plos.org These studies support a dissociative SN2-like mechanism involving an oxocarbenium ion-like transition state. sci-hub.se
Crystal structures of OGT in complex with UDP-5SGlcNAc have been instrumental in understanding the molecular basis of OGT inhibition and catalysis. Structures such as PDB 4GZ6 and 4GYY show human OGT bound to UDP-5SGlcNAc. plos.orgresearchgate.netexpasy.orgjournalejmp.com These structures reveal the detailed interactions between the enzyme's active site residues and the inhibitor, illustrating how UDP-5SGlcNAc occupies the UDP-GlcNAc binding pocket. sci-hub.seannualreviews.orgplos.org The structural data confirm that the UDP moiety of UDP-5SGlcNAc forms extensive hydrogen bonds with the enzyme, similar to UDP-GlcNAc. sci-hub.se These structural snapshots, often in complex with peptide substrates or substrate analogs, provide a visual representation of the enzyme-inhibitor complex and support the proposed ordered kinetic mechanism and catalytic trajectory. nih.govannualreviews.orgresearchgate.netnih.govrcsb.org
Here is a table summarizing some key kinetic and binding data related to UDP-5SGlcNAc and OGT:
| Compound | Enzyme | Activity/Interaction | Parameter | Value | Notes | Source |
| UDP-5SGlcNAc | OGT | Inhibition | Ki | 8 µM | Competitive with UDP-GlcNAc | nih.gov |
| UDP-GlcNAc | OGT | Substrate | Km | 2-7 µM | Varies with acceptor substrate | nih.gov |
| UDP | OGT | Inhibition | IC50 | 1.8 µM | Competitive with UDP-GlcNAc | sci-hub.se |
| UDP-C-GlcNAc | OGT | Inhibition | IC50 | >5 mM | With Nup62 as acceptor | sci-hub.se |
| UDP-S-GlcNAc | OGT | Inhibition | IC50 | 93 µM | sci-hub.se | |
| VTPVC(S-propyl-UDP)TA | OGT | Inhibition | Ki | 1.3 µM | S-linked UDP-peptide conjugate inhibitor | nih.govacs.org |
Active Site Mechanistic Insights from Thio-Analogs (e.g., UDP-donor binding, leaving group effects)
UDP-Glucuronosyltransferase (UGT) Interactions
UDP-Glucuronosyltransferases (UGTs) are another major family of enzymes involved in phase II metabolism, catalyzing the conjugation of glucuronic acid from UDP-glucuronic acid (UDP-GlcA) to various endogenous and exogenous compounds containing functional groups such as hydroxyl, carboxylic acid, amine, and thiol. nih.govoup.com While UDP-GlcA is the primary donor substrate for UGTs, the potential interactions of this compound or its analogs with UGTs have been less extensively documented compared to OGT. Some studies on UGTs mention the glucuronidation of compounds containing thiol groups, indicating that such structures can serve as acceptor substrates. nih.govoup.com However, direct studies specifically investigating this compound or UDP-5SGlcNAc as substrates or inhibitors of UGTs are not prominently featured in the provided search results. Research on UGTs primarily focuses on their interactions with UDP-GlcA and various acceptor substrates, as well as inhibition by other molecules. nih.govdrugbank.comresearchgate.netmdpi.comfrontiersin.orgnih.gov
Enzymatic Formation of Thio-β-D-Glucuronides as Acceptor Conjugates
The enzymatic formation of thio-β-D-glucuronides involves the transfer of a glucuronic acid moiety from a UDP-glucuronic acid donor to a thiol-containing acceptor molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). While the provided information primarily discusses the use of UDP-glucuronic acid (UDPGA) as the donor substrate for the formation of S-glucuronides from various thiols papyrusbio.com, it highlights the general enzymatic process of glucuronidation where a glucuronic acid is conjugated to different functional groups, including thiols papyrusbio.com. This reaction results in the formation of a thio-glycosidic bond, yielding a thio-β-D-glucuronide conjugate. Studies have shown that S-glucuronides can be formed from aliphatic thiols, aromatic thiols, and dithiocarboxylic acids papyrusbio.com. Mouse liver tissue, which endogenously expresses UGT enzymes, has been used to biosynthetically form thio-β-D-glucosiduronic acids (thio-β-glucuronides) from compounds like o-aminothiophenol, diethyldithiocarbamic acid, p-nitrothiophenol, and thiophenol by incubating the tissue with UDP-glucuronic acid papyrusbio.com.
Comparative Enzymatic Properties of Thiol versus Oxygen-Linked Glucuronidation
UDP-glucuronosyltransferases (UGTs) catalyze the formation of a chemical bond between a nucleophilic atom (such as O, N, S, or C) of an aglycone substrate and the glucuronic acid moiety from UDP-glucuronic acid (UDPGA) upol.cz. This process typically results in the formation of β-D-glucuronides with an inversion of configuration at the anomeric carbon of glucuronic acid upol.cz. The formation of S-glucuronides (thiol-linked) and O-glucuronides (oxygen-linked) represents two distinct outcomes based on the type of nucleophile in the acceptor molecule. While the search results detail the general mechanism of UGTs utilizing UDPGA with various nucleophiles papyrusbio.comupol.cz, specific comparative enzymatic properties directly involving this compound as a donor in comparison to UDP-glucuronic acid for glucuronidation of the same acceptor molecules are not explicitly detailed in the provided snippets. However, the ability of UGTs to conjugate glucuronic acid to both hydroxyl and thiol groups of acceptor molecules implies differences in how the enzyme accommodates and catalyzes the reaction depending on the nature of the nucleophile papyrusbio.com. The stereochemical outcome, an inversion of configuration at the anomeric carbon, is a common feature of UGT-catalyzed reactions regardless of the nucleophile upol.cz.
Role of Thiol Groups in Glucuronidation Substrate Specificity
The role of thiol groups in glucuronidation substrate specificity primarily pertains to the acceptor molecule, where a thiol group acts as the nucleophile for conjugation with glucuronic acid. As mentioned, UGTs can form S-glucuronides with various thiol-containing compounds papyrusbio.com. The specificity of UGTs towards different aglycones, including those with thiol groups, is well-established, with a large superfamily of UGT enzymes existing in mammals, each potentially exhibiting different substrate preferences upol.cz. The presence and position of a thiol group on an aglycone are critical determinants of whether it can serve as a substrate for S-glucuronidation by a specific UGT isoform. While the provided information confirms that thiol groups can serve as acceptor sites for glucuronidation papyrusbio.com, it does not specifically address how the introduction of a thiol group within the nucleotide sugar donor (as in this compound) might influence the substrate specificity of UGTs compared to the natural donor UDP-glucuronic acid.
Other Glycosyltransferases (e.g., LgtA, GnT-I, Core2GnT, GnT-V)
Several other glycosyltransferases are involved in diverse glycosylation pathways. LgtA from Neisseria meningitidis is a β-N-acetylglucosaminyltransferase that catalyzes the transfer of GlcNAc from UDP-GlcNAc to galactoside acceptors oup.commedchemexpress.comoup.com. GnT-I (N-acetylglucosaminyltransferase I) is a key enzyme in N-glycan biosynthesis, initiating the formation of hybrid and complex N-glycans by transferring a GlcNAc residue to the α1-3 mannose arm of Man₅GlcNAc₂ nih.govnih.govresearchgate.netfrontiersin.orgwikipedia.org. Core2GnT (Core 2 β1,6-N-acetylglucosaminyltransferase) is involved in O-glycan biosynthesis, forming the core 2 structure by adding GlcNAc in a β1-6 linkage to core 1 O-glycans researchgate.netuniprot.orggenecards.orgoup.comnih.gov. GnT-V (N-acetylglucosaminyltransferase V) catalyzes the formation of β1,6 GlcNAc branches on N-glycans and is associated with cancer progression nih.govoup.comresearchgate.netoup.comglycoforum.gr.jp.
Assessment of Unnatural Sugar Donor Activity
The use of unnatural sugar donors, such as this compound, with glycosyltransferases like LgtA, GnT-I, Core2GnT, and GnT-V allows for the investigation of enzyme flexibility and the potential synthesis of modified glycoconjugates. While the provided search results discuss the natural substrates and activities of these enzymes oup.commedchemexpress.comoup.comnih.govnih.govresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.netuniprot.orggenecards.orgoup.comnih.govnih.govoup.comresearchgate.netoup.comglycoforum.gr.jp, direct evidence of the activity of this compound as a sugar donor for LgtA, GnT-I, Core2GnT, or GnT-V is not present in the provided snippets. However, the concept of using modified sugar nucleotides, such as 2-deoxy sugars or thio-analogs, as alternative substrates or inhibitors for glycosyltransferases is a recognized area of research tandfonline.comacs.orgresearchgate.net. For instance, UDP-2-deoxy glucose and galactose have been chemically synthesized as potential sugar donors for glycosyltransferases tandfonline.com. Studies have also explored the synthesis of potential inhibitors of GnT-I, Core2GnT, and GnT-V based on 2-thio-D-fructofuranoside derivatives representing UDP-GlcNAc researchgate.net. This suggests that this compound, as a thio-analog of UDP-glucuronic acid or potentially other UDP-sugars, could be assessed for its donor activity or inhibitory effects on these or other glycosyltransferases.
Kinetic Characterization of Glycosyltransfer Reactions with Thio-Analogs
Kinetic characterization of glycosyltransfer reactions involving thio-analogs like this compound would typically involve determining parameters such as K_m (Michaelis constant) and V_max (maximum reaction velocity) for the thio-analog compared to the natural sugar nucleotide donor. This provides insight into the enzyme's affinity for the modified donor and the catalytic efficiency of the transfer. While kinetic parameters are reported for some glycosyltransferases with their natural substrates (e.g., K_m and V_max for WbwC with UDP-Gal and acceptor) nih.gov, and studies mention kinetic analysis with alternative NDP-sugars for other enzymes like SunS nih.gov, specific kinetic data for LgtA, GnT-I, Core2GnT, or GnT-V utilizing this compound as a donor are not available in the provided search results. Research on thio-analogs often focuses on their potential as inhibitors, and kinetic studies in such cases would involve determining inhibition constants (e.g., K_i) acs.org. The synthesis of potential inhibitors based on 2-thio-D-fructofuranoside derivatives for GnT-I, Core2GnT, and GnT-V implies that kinetic studies to assess their inhibitory potency would be a subsequent step researchgate.net.
Enzyme Active Site Dynamics and Catalysis
The active site of a glycosyltransferase is where the sugar nucleotide donor and the acceptor molecule bind, and catalysis of the glycosidic bond formation occurs. Structural and mechanistic studies, including techniques like X-ray crystallography, molecular dynamics simulations, and kinetic isotope effects, are employed to understand the active site dynamics and catalytic mechanisms. For inverting glycosyltransferases like GnT-I, the mechanism involves a direct nucleophilic attack by the acceptor molecule on the anomeric carbon of the sugar donor, often proceeding through an oxocarbenium-ion-like transition state researchgate.netacs.org. Divalent cations, such as Mn²⁺, are frequently required cofactors for many glycosyltransferases, coordinating with the phosphate (B84403) groups of the sugar nucleotide donor and playing a role in transition state stabilization nih.gov. The interaction between the enzyme and the sugar nucleotide donor, including hydrogen bonds and hydrophobic interactions with the base and ribose moieties, is crucial for proper binding and catalysis nih.gov. While the general principles of glycosyltransferase active sites and catalysis are described nih.govresearchgate.netacs.org, and some structural information is available for enzymes like GnT-I nih.govresearchgate.net and homology models for GnT-V exist oup.com, specific details regarding how the presence of a thiol group at the 2-position of the uracil (B121893) base in this compound might influence the active site dynamics, binding interactions, or catalytic mechanism of glycosyltransferases are not provided in the search results. Studies with thio-analogs can offer insights into the role of specific atoms or functional groups in substrate recognition and catalysis acs.org.
Stabilization Mechanisms of Reaction Intermediates and Byproducts (e.g., UDP3− stabilization by β-1,4-galactosyltransferase-1)
Enzymatic reactions involving UDP-sugar donors often generate UDP as a byproduct. During catalysis, the UDP molecule can exist in different protonation states, including a highly charged UDP3− form. The stabilization of such charged intermediates and byproducts within the enzyme active site is crucial for efficient catalysis and product release.
Studies on inverting β-1,4-galactosyltransferase-1 (β4Gal-T1), an enzyme that transfers galactose from UDP-galactose to an acceptor, have investigated the stabilization of the UDP3− byproduct. Using computational methods like hybrid DFT-QM/MM calculations, researchers have explored the catalytic mechanism of β4Gal-T1 with both the native substrate (UDP-galactose) and a thio donor substrate (UDP-5′ thio galactose). These studies aimed to understand how the enzyme stabilizes the highly charged UDP3− byproduct and facilitates its conversion back to the standard in vivo form, UDP2−. rsc.orgriss.kr
Molecular modeling has been employed to propose and validate the catalytic mechanism of bovine inverting β4Gal-T1. rsc.org This research focused on aspects including the formation of an oxocarbenium ion intermediate and the mechanism of stabilizing the highly charged phosphate byproduct (UDP3−). rsc.org The interaction patterns between the enzyme complexed with native UDP-Gal and with UDP-5S-Gal have been analyzed using fragmented molecular orbital (FMO) decomposition energy analysis. rsc.org
Furthermore, in the context of other glycosyltransferases, such as human UDP-glucose 6-dehydrogenase (UGDH), the stabilization of anionic transition states and intermediates is facilitated by specific amino acid residues. For instance, Lys220 in human UGDH provides charge stabilization during the second oxidation step and the hydrolysis of the thioester intermediate. plos.org A water molecule coordinated to Asp280 also contributes to oxyanion stabilization. nih.govrcsb.org
Influence of Sulfur Substitution on Catalytic Reaction Rates and Stereochemistry
The substitution of a sulfur atom for an oxygen atom in nucleotide substrates, as seen in this compound and other thio-sugar nucleotides, can significantly impact enzymatic reaction rates and potentially stereochemistry. This is often attributed to differences in atomic size, electronegativity, and the acidity of thiol groups compared to hydroxyl groups.
Studies involving sulfur substitution in phosphate esters have shown substantial effects on reaction rates. For example, replacing a bridging oxygen atom with sulfur in a uridylyl (3′, 5′)-5′-deoxy-5′-thiouridine resulted in a nearly 105-fold rate acceleration in a cyclization reaction. nih.gov This rate enhancement is linked to the lower pKa of thiols, making them significantly more acidic than alcohols. nih.gov However, the rate of thiolate attack on an adjacent phosphodiester bond can be significantly slower (107-fold) compared to the corresponding alkoxide. nih.gov
In the context of glycosyltransferases, the effect of sulfur substitution has also been investigated. For instance, experimental measurements with the thio donor substrate UDP-5′ thio galactose in the β4Gal-T1 reaction showed a significantly reduced catalytic rate, only 8% of the rate observed with the natural substrate UDP-galactose. rsc.org This suggests that while sulfur substitution can enhance reactivity in some chemical contexts, its influence on enzyme-catalyzed reactions is dependent on the specific enzyme and the position of the substitution.
The mechanism of glycosyltransferases can involve different pathways, including SN2-like single displacement for inverting enzymes and potentially oxocarbenium ion intermediates for retaining enzymes. acs.orgmdpi.comportlandpress.com The stereochemical outcome (inversion or retention of the anomeric configuration) is a key characteristic of these enzymes. mdpi.comportlandpress.com While the provided search results discuss the influence of sulfur substitution on reaction rates in the context of this compound and related compounds, direct information on its impact on the stereochemistry of enzymatic reactions involving this compound is not explicitly detailed in the snippets. However, the fundamental mechanisms of inverting and retaining glycosyltransferases, which dictate stereochemistry, are discussed, implying that any significant alteration by a substrate modification like sulfur substitution would likely be noted in mechanistic studies.
Role of Enzyme Thiol Groups in UDP-Sugar Metabolism and Regulation (e.g., UDP-Glucose Dehydrogenase)
Thiol groups, particularly those from cysteine residues within enzymes, play critical roles in the catalysis and regulation of enzymes involved in UDP-sugar metabolism. These thiol groups can participate directly in the reaction mechanism, form disulfide bridges affecting enzyme structure and activity, or be subject to redox modifications that regulate enzyme function.
UDP-glucose dehydrogenase (UGDH), an enzyme that catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, provides a well-studied example of the involvement of enzyme thiol groups. The catalytic mechanism of UGDH involves a cysteine nucleophile (Cys276 in human UGDH) that forms a thiohemiacetal intermediate during the first oxidation step. plos.orgnih.govrcsb.org This thiohemiacetal is subsequently oxidized to a thioester, and hydrolysis of the thioester completes the catalytic cycle. nih.govrcsb.org Evidence for the involvement of an essential thiol group in the second reversible dehydrogenation step has been presented, suggesting it forms a thiol ester with the carboxyl group of the product, UDP-glucuronic acid. nih.gov
Studies on bovine liver UGDH have investigated the reactivity of its thiol groups with 5,5′-dithiobis-(2-nitrobenzoate). portlandpress.com These studies indicated the involvement of six thiol groups in maintaining enzymatic activity. portlandpress.com Furthermore, substrates like NAD+, UDP-glucose, and UDP-xylose were found to protect rapidly reacting thiol groups of the hexameric enzyme. portlandpress.com
Beyond direct catalytic roles, cysteine residues and their thiol groups are also implicated in the redox regulation of enzymes in UDP-sugar metabolism. For instance, UDP-glucose pyrophosphorylase (UGPase), which synthesizes UDP-glucose, can be modulated by redox mechanisms involving the oxidation and reduction of specific cysteine residues. mdpi.comresearchgate.netfrontiersin.org In plant UGPase, activity can be decreased by oxidation and restored by reducing agents, potentially through S-glutathionylation of thiol groups. mdpi.comfrontiersin.org In contrast, redox sensitivity in UGPases from certain protozoan parasites may involve the formation of intramolecular disulfide bridges between cysteines. researchgate.netfrontiersin.org
The role of cysteine residues in the function of other UDP-glycosyltransferases, such as human UGT1A1, has also been explored. While some cysteine residues in UGT1A1 are critical for catalytic activity, others in the C-terminal cytoplasmic tail may be involved in enzyme activation by physiological activators like UDP-GlcNAc, potentially mediated by their free thiol groups rather than disulfide bridging. nih.govresearchgate.net
These examples highlight the diverse and essential roles that enzyme thiol groups play in the enzymatic biotransformations and regulation of UDP-sugar metabolism, including those potentially involving modified substrates like this compound.
Advanced Methodologies for Research on 2 Thio Uridine Diphosphate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 2-thio-UDP.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and conformation of molecules in solution. For nucleotides and their analogs like this compound, various NMR experiments provide complementary information. Proton NMR (¹H NMR) is routinely used to identify and assign signals corresponding to each hydrogen atom in the molecule, providing information on their chemical environment and connectivity through scalar couplings ox.ac.uk. Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton ox.ac.ukusu.edu. Phosphorus-31 NMR (³¹P NMR) is particularly useful for studying the phosphate (B84403) groups within the diphosphate (B83284) moiety of this compound, offering information on their chemical environment and phosphorylation state nih.govkiesslinglab.com. Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are invaluable for establishing correlations between nuclei, confirming assignments, and elucidating the complete molecular structure ox.ac.ukresearchgate.net. Studies on thiopyrimidine nucleotides and other modified nucleotides have successfully employed these NMR techniques for conformational analysis and structural elucidation researchgate.netnih.govnih.gov. For instance, ¹H and ³¹P NMR have been utilized in the characterization of 2-thio UDP and 4-thio UDP analogs nih.gov.
Mass Spectrometry (MS) is essential for verifying the molecular weight of this compound and confirming the successful synthesis of the compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements, allowing for elemental composition determination and differentiation from potential byproducts nih.govnih.govrsc.orgrsc.org. LC-MS (Liquid Chromatography-Mass Spectrometry) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures and the quantification of this compound in various samples researchgate.net. This is particularly relevant for studies involving metabolic labeling or enzymatic reactions where the concentration of the nucleotide needs to be precisely determined researchgate.netgoogle.com. MS is widely used for the characterization and identification of modified nucleotides in RNA and DNA, including thiolated nucleotides nih.govacs.orguni-muenchen.denih.gov. LC-ESI mass spectrometry has been used to confirm the molecular weight of RNA oligonucleotides containing thiolated nucleotides google.com. HRMS has been specifically used to characterize nucleotide analogues, including 2-thio UDP nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Computational Modeling and Simulation
Computational methods play a vital role in complementing experimental studies by providing theoretical insights into the behavior and interactions of this compound at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as this compound, when bound to a receptor or enzyme fip.orgmdpi.comnih.gov. This method estimates the binding affinity between the molecule and its target, providing insights into potential interactions and guiding the design of new ligands nih.govresearchgate.netnih.gov. For this compound, molecular docking can be applied to study its potential interactions with various nucleotide-binding proteins, such as P2Y receptors or enzymes involved in nucleotide metabolism nih.govresearchgate.net. Studies have employed molecular docking to analyze the binding modes of nucleotide analogs with P2Y receptors, revealing key interactions that contribute to binding affinity and selectivity nih.govnih.gov. For example, molecular docking was used to study the interaction of a 2-thio-UTP analog with the P2Y2 receptor, providing insights into its binding mode and enhanced selectivity nih.gov. Docking studies have also been performed with UDP and synthetic ligands binding to the GPR17 receptor researchgate.net.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational approaches used to simulate chemical reactions in complex environments, such as enzymatic active sites oup.comrsc.orgnih.govacs.org. In QM/MM calculations, the chemically reactive region (e.g., the part of this compound undergoing transformation and the interacting amino acid residues) is treated with a more accurate quantum mechanical method, while the rest of the system (the surrounding protein and solvent) is treated with a less computationally expensive molecular mechanics force field rsc.orgnih.govacs.org. This allows for the study of enzymatic catalysis involving this compound, providing detailed information on reaction mechanisms, transition states, and energy barriers nih.govnih.govd-nb.info. QM/MM studies have been applied to investigate the catalytic mechanisms of glycosyltransferases with native and modified sugar donor substrates, including a study involving a UDP-thio galactose donor nih.gov. These calculations can explain differences in reaction rates and the role of specific amino acid residues in catalysis and the stabilization of reaction intermediates or byproducts like UDP nih.govnih.govd-nb.info.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzymatic Catalysis
Biochemical and Cell-Based Assays
Biochemical and cell-based assays are fundamental tools for characterizing the biological activities of this compound. These approaches provide insights into how this compound interacts with target proteins, influences enzymatic reactions, and modulates cellular signaling cascades.
High-Throughput Screening for Enzymatic Activity (e.g., UDP detection assays)
High-throughput screening (HTS) is a crucial approach for rapidly identifying compounds that modulate enzymatic activity. For enzymes that utilize UDP-sugars as donor substrates, such as glycosyltransferases, the detection of the free UDP product provides a generic method for measuring enzyme activity. nih.govmdpi.commdpi.com This is particularly relevant as this compound is a modified UDP molecule.
Several UDP detection assays are amenable to HTS. One common strategy involves coupling the enzymatic reaction to a system where the released UDP leads to a detectable signal, such as fluorescence or luminescence. mdpi.commdpi.com For instance, the UDP-Glo™ assay converts UDP to ATP, which then triggers a luciferase reaction to generate light. mdpi.com Another method, the Transcreener® UDP assay, is a competitive immunoassay for UDP with a time-resolved Förster resonance energy transfer (TR-FRET) signal. nih.govfirstwordhealthtech.com This TR-FRET-based assay is considered broadly applicable for screening glycosyltransferases that use a UDP-sugar donor and is robust for automated HTS environments. nih.govfirstwordhealthtech.com These assays allow for the measurement of enzyme activity by monitoring the increase in UDP levels, which is independent of the glycosyl acceptor. mdpi.com
Data from such assays can be used to evaluate the potency of inhibitors by measuring the decrease in the rate of product formation. nih.gov For example, in the context of UDP-glucuronosyltransferases (UGTs), fluorescent HTS assays have been developed to screen for inhibitors by monitoring the decrease in fluorescence intensity associated with glucuronidation. nih.gov
Fluorescence-Based Assays for Binding Affinity and Inhibition
Fluorescence-based assays are widely used to study the binding affinity of ligands to receptors and to screen for inhibitors. These assays often involve the use of fluorescently labeled ligands that compete with test compounds for binding to the target protein. nih.govresearchgate.netresearchgate.net
For P2Y receptors, which are targets for nucleotides like this compound, fluorescence-based binding assays have been developed. nih.govresearchgate.netukri.orgacs.org These assays can be performed in whole cells expressing the receptor or using isolated cell membranes. nih.govacs.org Competitive binding is measured by the displacement of a selective, high-affinity fluorescent ligand by the test compound. nih.gov Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) are employed. researchgate.netresearchgate.netrsc.org RET-based methods (TR-FRET, BRET) are often preferred for HTS due to their higher signal-to-noise ratios and lower non-specific signals compared to direct fluorescence measurements. researchgate.netresearchgate.net These methods allow for the use of fluorescent ligands at higher concentrations than radioligands, enabling the study of ligands with relatively lower affinity. researchgate.netresearchgate.net
The binding affinity is typically expressed as a dissociation constant (Kd) or inhibition constant (Ki), which can be calculated from competition binding curves. umich.edu For instance, a fluorescent antagonist binding assay was used to determine the receptor affinity of compounds at the P2Y14 receptor. researchgate.net
Cell-Based Systems for Signaling Pathway Analysis (e.g., COS-7, HEK293, HL-60)
Cell-based systems are essential for investigating the functional consequences of this compound binding to its receptors, particularly in the context of signaling pathway activation or inhibition. Various cell lines are utilized, including COS-7, HEK293, and HL-60 cells, often engineered to express specific receptors of interest. mdpi.comfirstwordhealthtech.comnih.govunc.educardiff.ac.ukatsjournals.org
HEK293 cells are commonly used and can be stably or transiently transfected to express P2Y receptors. unc.eduresearchgate.netnih.govnih.govresearchgate.net Studies in HEK293 cells stably expressing the human P2Y14 receptor have shown that this compound can act as a potent agonist, promoting concentration-dependent inhibition of forskolin-stimulated cyclic AMP accumulation and phosphorylation of ERK1/2. researchgate.netnih.govnih.govresearchgate.net These responses are often pertussis toxin-sensitive, indicating coupling to Gi proteins. nih.govnih.govresearchgate.net
COS-7 cells are also used, particularly for transient expression of receptors, sometimes in conjunction with chimeric G proteins like Gαq/i to facilitate the measurement of signaling responses such as inositol (B14025) phosphate accumulation. unc.educardiff.ac.uknih.gov
HL-60 cells, a promyeloleukemia cell line, can be differentiated to express certain P2Y receptors, including the P2Y14 receptor. unc.educardiff.ac.uknih.govresearchgate.net Differentiated HL-60 cells have been used to study P2Y14 receptor-dependent activation of ERK1/2 phosphorylation in response to agonists like UDP-glucose. unc.edunih.govresearchgate.net However, it is important to note that wild-type HL-60 cells may express other UDP-activated receptors, such as the P2Y6 receptor, which can also contribute to signaling responses. researchgate.netnih.gov
These cell systems allow for the detailed analysis of downstream signaling events triggered by this compound, providing insights into its functional role.
RT-PCR for Receptor Expression Analysis
Reverse transcription polymerase chain reaction (RT-PCR) is a standard molecular biology technique used to detect and quantify mRNA expression levels of specific genes, including those encoding purinergic receptors. nih.govnih.govarvojournals.orgarvojournals.orgresearchgate.netresearchgate.net This method is crucial for confirming the presence and assessing the relative abundance of P2Y receptor subtypes in different cell types or tissues being studied in relation to this compound.
Qualitative RT-PCR can reveal the presence of specific P2Y receptor subtype mRNAs. nih.govarvojournals.orgarvojournals.org For example, RT-PCR has been used to demonstrate the expression of P2Y1, P2Y2, P2Y4, and P2Y6 receptor mRNAs in the rat retina and in human Müller glial cells. nih.govarvojournals.orgarvojournals.org In microglial cells, RT-PCR has detected the expression of P2Y2, P2Y6, P2Y12, and P2Y14 receptors. researchgate.net
Quantitative RT-PCR (qRT-PCR) provides a more precise measure of mRNA levels, allowing for comparisons of receptor expression under different conditions or in different cell lines. nih.gov The detection of abundant mRNA for a specific receptor, such as the P2Y14 receptor in RBL-2H3 cells, can support functional studies showing agonist-induced responses mediated by that receptor. nih.gov RT-PCR analysis has also been used to show the expression of P2Y6 receptor mRNA in HL-60 cells, which helps interpret signaling responses to UDP in these cells. nih.gov
By analyzing receptor expression using RT-PCR, researchers can correlate the presence of specific receptors with the observed biochemical and cell-based responses to this compound, providing a more complete understanding of its mechanism of action.
Applications of 2 Thio Uridine Diphosphate As a Biochemical Probe
Development of Enzyme Inhibitors and Activity Probes
Modified nucleotides, including those with thio substitutions, have been explored in the development of enzyme inhibitors and activity probes. These analogs can interact with enzyme active sites, either blocking substrate binding or reacting covalently to label the enzyme. The introduction of a sulfur atom can alter the electronic and steric properties of the molecule, influencing its binding affinity and reactivity with target enzymes.
For instance, thio-linked UDP-peptide conjugates have been developed as potent bisubstrate inhibitors of O-GlcNAc transferase (OGT), an enzyme involved in protein glycosylation acs.org. These conjugates, where a thio linkage connects the UDP moiety to an acceptor peptide, mimic the natural substrate and transition state, thereby inhibiting enzyme activity acs.org. The design of such probes often involves incorporating a reactive group that can covalently modify the enzyme's active site, allowing for activity-based protein profiling (ABPP) nih.gov. While 2-thio-UDP itself may not always function as a direct covalent inhibitor, its structural motif can be incorporated into more complex molecules designed to target specific enzymes or serve as activity-based probes.
Elucidation of Glycosyltransferase Catalytic Mechanisms
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of saccharide moieties from activated donor substrates, such as UDP-sugars, to acceptor molecules. Understanding the intricate catalytic mechanisms of these enzymes is crucial for comprehending various biological processes. Modified nucleotide-sugar analogs, including those with thio modifications, are employed as tools to probe these mechanisms.
Studies investigating the catalytic mechanism of inverting glycosyltransferases, such as β-1,4-galactosyltransferase-1, have utilized thio donor substrates like UDP-5′ thio galactose rsc.org. By examining how these modified substrates interact with the enzyme and affect the reaction rate, researchers can gain insights into the transition state and the roles of specific amino acid residues in catalysis rsc.org. Although direct research on this compound's use in elucidating GT mechanisms was not prominently featured, the principle of using thio-modified UDP-sugars to study enzyme kinetics and interaction patterns is well-established in the field of glycosyltransferase research rsc.orgmdpi.comportlandpress.com. These modifications can help delineate the enzyme's substrate binding site architecture and the chemical steps involved in glycosyl transfer.
Understanding Receptor-Ligand Binding Characteristics and Selectivity
Nucleotides and their analogs play significant roles as extracellular signaling molecules, primarily through their interaction with P2X and P2Y receptors. This compound and its derivatives have proven valuable in characterizing the binding characteristics and selectivity profiles of various P2Y receptor subtypes.
Specifically, α,β-methylene-2-thio-UDP (MRS2905), a derivative of this compound, has been identified as a potent and selective agonist for the P2Y14 receptor nih.govnih.govmedchemexpress.com. This selectivity makes it a useful tool for studying the function of the P2Y14 receptor in isolation from other P2Y subtypes that may be activated by related nucleotides like UDP or UDP-glucose nih.govnih.gov. Similarly, 2-thio-UTP, a related compound with a thio modification, has been shown to be a selective agonist for the P2Y2 receptor tocris.comacs.orgnih.govoup.com. The strategic placement of the thio group at the 2-position of the uracil (B121893) base, or modifications to the phosphate (B84403) chain as in MRS2905, can significantly influence the affinity and selectivity of these ligands for different P2Y receptor subtypes. These modified nucleotides serve as pharmacological tools to discriminate between receptor subtypes and investigate their specific roles in physiological and pathological processes.
| Compound | Target Receptor | Agonist/Antagonist | EC₅₀ / Kᵢ Value | PubChem CID |
| α,β-methylene-2-thio-UDP (MRS2905) | Human P2Y₁₄ | Agonist | 0.92 nM (EC₅₀) | 73755188 |
| 2-thio-UTP | Human P2Y₂ | Agonist | 8 nM (EC₅₀) | - |
Note: EC₅₀ values indicate the half maximal effective concentration for agonists, and Kᵢ values indicate the inhibition constant for antagonists. PubChem CID for 2-thio-UTP was not found in the provided snippets.
Tools for Modulating Cellular Signaling Pathways
P2Y receptors are G protein-coupled receptors that, upon activation by extracellular nucleotides, trigger various intracellular signaling cascades. By acting as selective agonists for specific P2Y receptor subtypes, this compound derivatives can be used as tools to modulate these signaling pathways and study their downstream effects.
Activation of P2Y receptors can lead to the mobilization of intracellular calcium, modulation of adenylyl cyclase activity, and activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway nih.govoup.comd-nb.infounc.edu. For instance, the P2Y14 receptor, which is potently activated by α,β-methylene-2-thio-UDP, has been shown to couple to Gi proteins, leading to the inhibition of adenylyl cyclase and the promotion of ERK1/2 phosphorylation nih.govunc.edu. By applying this compound derivatives with known receptor selectivity, researchers can selectively activate specific P2Y pathways and investigate their roles in various cellular processes, including inflammation, immune responses, and cell migration nih.govoup.comd-nb.infounc.edu. This targeted modulation helps in dissecting the complex network of cellular signaling initiated by extracellular nucleotides.
Future Directions and Emerging Research Avenues
Design of Novel 2-Thio-UDP Analogs for Enhanced Potency and Selectivity
Future efforts in the field of this compound research are heavily invested in the rational design and synthesis of novel analogs aimed at improving potency, selectivity, and potentially introducing desirable pharmacokinetic properties. Modifications are being explored across the molecule, including the uracil (B121893) base, the ribose sugar, and the diphosphate (B83284) chain.
Studies have shown that modifications to the uracil ring, such as the 2-thio substitution itself, can influence activity at P2Y receptors. For instance, while this compound and 4-thio-UDP were found to be less potent agonists at the human P2Y6 receptor compared to UDP, further modifications can alter selectivity profiles nih.gov. The combination of a 2-thio modification with a 2'-amino-2'-deoxy substitution in a UTP analog (related to UDP) demonstrated enhanced potency and selectivity for the P2Y2 receptor over P2Y4 nih.govacs.org. This highlights the potential for synergistic effects from modifications at multiple sites. Future design strategies will likely leverage detailed structure-activity relationship (SAR) data and molecular modeling to predict the impact of specific substitutions on binding affinity and receptor subtype selectivity.
Beyond P2Y receptors, 2-thio-modified UDP analogs are also being investigated as inhibitors of glycosyltransferases. For example, UDP-5S-GlcNAc, a 5-thio analog of UDP-GlcNAc, acts as a potent inhibitor of O-GlcNAc transferase (OGT) rsc.orgportlandpress.com. Future design in this area involves creating bisubstrate inhibitors that tether the UDP moiety to a peptide mimic of the enzyme's substrate, with thio-linkages being explored for their synthetic accessibility acs.orgcore.ac.uk. Enhancing cell permeability of these charged molecules remains a critical design challenge for in vivo applications acs.orgcore.ac.uk. Novel synthetic routes and chemical strategies are required to generate diverse libraries of this compound analogs with varied substituents and linker chemistries to probe interactions with target enzymes and receptors more effectively.
In-depth Mechanistic Understanding through Advanced Biophysical Techniques
A deeper understanding of the molecular mechanisms governing the interaction of this compound analogs with their biological targets is crucial for rational drug design. Future research will increasingly rely on advanced biophysical techniques to provide high-resolution insights.
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed structural information on target proteins in complex with this compound analogs, revealing precise binding poses and interaction networks core.ac.uk. This structural data can inform the design of more selective ligands by identifying key residues involved in recognition and binding specificity.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are valuable tools for quantifying binding kinetics and thermodynamics, providing crucial data on affinity, association, and dissociation rates rsc.org. Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into conformational changes induced in the target protein upon ligand binding and study ligand dynamics rsc.org.
Furthermore, single-molecule techniques and advanced fluorescence spectroscopy methods can probe interactions in more complex environments and at higher sensitivity. Crosslinking coupled with mass spectrometry can help identify interaction sites between nucleotide analogs and proteins, particularly in multi-component systems frontiersin.org. Molecular dynamics simulations, guided by experimental data, can provide a dynamic view of ligand-target interactions and predict the behavior of novel analogs before synthesis guidetopharmacology.org. The integration of these biophysical approaches will be essential to unravel the subtle molecular events that dictate the potency and selectivity of this compound analogs.
Exploration of Untapped Biological Roles and Targets for this compound Analogs
While P2Y receptors and certain glycosyltransferases are established targets, future research aims to uncover novel biological roles and targets for this compound and its analogs. The inherent structural similarity of this compound to endogenous nucleotides like UDP suggests potential interactions with a broader range of nucleotide-binding proteins.
Enzymes involved in nucleotide metabolism, salvage pathways, or regulatory processes that utilize UDP or UDP-sugar conjugates as substrates or effectors represent potential untapped targets. Given the involvement of UDP-sugar molecules in various glycosylation events and cell wall biosynthesis in pathogens, this compound analogs could serve as probes or inhibitors for these pathways frontiersin.orgnih.govmdpi.commdpi.com. For example, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme in bacterial cell wall biosynthesis that utilizes UDP-GlcNAc, is inhibited by covalent modifiers, suggesting that thio-analogs targeting similar cysteine residues could be explored frontiersin.orgacs.org.
Exploring the interactions of this compound analogs with less-studied P2Y receptor subtypes or other purinergic signaling components could reveal new therapeutic opportunities. Furthermore, investigating their potential interference with cellular processes regulated by nucleotide-sensitive enzymes or transporters could uncover unexpected biological effects. High-throughput screening approaches utilizing diverse cell lines and functional assays will be instrumental in identifying these novel interactions and biological roles.
Integration with Systems Biology Approaches for Comprehensive Pathway Analysis
Understanding the cellular impact of this compound and its analogs requires moving beyond the study of isolated targets to analyzing their effects within the context of complex biological networks. Future research will increasingly integrate systems biology approaches for comprehensive pathway analysis.
By combining data from transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of how this compound analogs perturb cellular pathways. For instance, analyzing changes in gene expression or protein abundance upon treatment with an analog can highlight affected signaling cascades or metabolic routes. Metabolomic profiling can reveal alterations in nucleotide pools or downstream products of targeted enzymes hilarispublisher.com.
Computational modeling and network analysis tools can integrate these diverse datasets to construct models of cellular pathways and predict the global impact of targeting specific enzymes or receptors with this compound analogs ias.ac.in. This can help identify potential off-target effects, compensatory mechanisms, or synergistic interactions with other cellular processes.
Furthermore, systems biology approaches can aid in identifying the most sensitive nodes within a network that are affected by this compound analogs, guiding the development of more effective and specific interventions. This integrated approach, moving from molecule to pathway to system, is essential for fully realizing the potential of this compound analogs in both basic research and therapeutic applications.
Q & A
Q. What are the primary biochemical assays used to quantify 2-thio-UDP activity in receptor binding studies?
- Methodology : Radioligand binding assays (e.g., using H-labeled UDP) and functional assays (e.g., inhibition of forskolin-induced cAMP accumulation in P2Y14 receptor-expressing cells) are standard. For example, this compound’s agonist activity at the human P2Y14 receptor is measured via Gi-mediated inhibition of adenylyl cyclase, with EC values derived from concentration-response curves .
- Data Interpretation : Triplicate determinations and normalization to forskolin controls reduce variability. Ensure statistical tools (e.g., ANOVA with post-hoc tests) are applied to compare potency against analogs like UDPγS .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology : Use reversed-phase HPLC coupled with mass spectrometry (LC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., P NMR) identifies thiol substitution at the 2-position.
- Best Practices : Cross-validate with enzymatic digestion assays (e.g., alkaline phosphatase treatment) to confirm resistance to hydrolysis, a hallmark of thio-modified nucleotides .
Q. What are the key stability considerations for this compound in cell culture media?
- Methodology : Perform stability assays under physiological conditions (37°C, pH 7.4) using LC-MS to monitor degradation over time. Include controls with antioxidants (e.g., DTT) to assess thiol oxidation susceptibility.
- Data Contradictions : Some studies report rapid degradation in serum-containing media due to phosphatase activity, while others note stability in serum-free buffers. Pre-treat media with phosphatase inhibitors for consistent results .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor specificity be resolved?
- Case Study : While this compound is a potent P2Y14 agonist (EC ~30 nM), off-target effects on P2Y12 or P2Y6 receptors have been reported.
- Resolution Strategy :
- Use receptor knockout cell lines or selective antagonists (e.g., PPTN for P2Y14) to isolate responses.
- Apply scRNA-seq to map receptor expression profiles in target tissues, reducing false positives .
Q. What experimental designs optimize this compound’s use in probing nucleotide signaling crosstalk?
- Methodology :
- Co-application studies : Pair this compound with ATP or UTP to assess competition at shared receptors.
- Pathway analysis : Combine phosphoproteomics (e.g., LC-MS/MS) with CRISPR-Cas9 silencing of downstream effectors (e.g., Gα proteins).
Q. How do researchers address discrepancies in this compound’s cellular uptake efficiency across models?
- Contradiction Analysis : Uptake varies between HEK293 cells (high transfection efficiency) and primary macrophages (endogenous receptor expression).
- Methodological Adjustments :
- Use fluorescently tagged analogs (e.g., BODIPY-conjugated this compound) for real-time tracking via confocal microscopy.
- Quantify intracellular concentrations using S-labeled this compound and scintillation counting, normalizing to protein content .
Methodological Recommendations
- For Novel Hypotheses : Apply the PICO(T) framework (Population: Cell type; Intervention: this compound dose; Comparison: Native UDP; Outcome: cAMP inhibition) to structure studies .
- Ethical Data Handling : Use tools like DataUp to standardize metadata for public repositories, ensuring reproducibility .
Note : Avoid reliance on non-peer-reviewed platforms (e.g., BenchChem). Prioritize journals like Molecular Pharmacology for protocol validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
